molecular formula C24H34F3N3O3 B13392437 [3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone

[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone

Cat. No.: B13392437
M. Wt: 469.5 g/mol
InChI Key: MTMDXAIUENDNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-0812 is a synthetic organic compound known for its potent and selective antagonistic activity against chemokine (C-C motif) receptor 2 (CCR2). This receptor is crucial for the migration of monocytes into inflamed tissues, making MK-0812 a significant compound in the study of inflammatory diseases .

Preparation Methods

The synthesis of MK-0812 involves several steps, including the formation of its core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including cyclization and functional group transformations . Industrial production methods are also not widely available, but it is typically produced in specialized chemical laboratories under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

MK-0812 undergoes various chemical reactions, primarily involving its functional groups. Some of the key reactions include:

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MK-0812 has been extensively studied for its potential therapeutic applications, particularly in the field of inflammatory diseases. Some of its key applications include:

Mechanism of Action

MK-0812 exerts its effects by selectively binding to and inhibiting the CCR2 receptor. This receptor is involved in the recruitment of monocytes to sites of inflammation. By blocking this receptor, MK-0812 can reduce the migration of monocytes, thereby potentially reducing inflammation. The molecular targets and pathways involved include the inhibition of chemokine ligand 2 (CCL2) binding to CCR2, which is a key step in the inflammatory response .

Comparison with Similar Compounds

MK-0812 is unique in its high selectivity and potency as a CCR2 antagonist. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications

Properties

IUPAC Name

[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMDXAIUENDNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861561
Record name 1,5-Anhydro-2,3-dideoxy-4-O-methyl-3-({3-(propan-2-yl)-3-[3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carbonyl]cyclopentyl}amino)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.